molecular formula C26H34O3 B10865255 3-Oxoandrostan-17-yl benzoate

3-Oxoandrostan-17-yl benzoate

Cat. No.: B10865255
M. Wt: 394.5 g/mol
InChI Key: ZGDZDAPCWHIIKB-UHFFFAOYSA-N
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Description

3-Oxoandrostan-17-yl benzoate is a synthetic steroidal compound with the molecular formula C26H34O3 It is derived from androstan, a steroid nucleus, and is esterified with benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxoandrostan-17-yl benzoate typically involves the esterification of 3-oxoandrostan-17-ol with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 40°C

    Catalyst: 4-Dimethylaminopyridine (DMAP) to enhance the reaction rate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as mentioned above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Oxoandrostan-17-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

    Substitution: The benzoate ester can be substituted with other ester groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of 3-hydroxyandrostan-17-yl benzoate.

    Substitution: Formation of various ester derivatives depending on the substituent used.

Scientific Research Applications

3-Oxoandrostan-17-yl benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and hormone regulation.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of 3-Oxoandrostan-17-yl benzoate involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include:

    Hormone signaling: Interaction with androgen or estrogen receptors.

    Enzyme inhibition: Inhibition of enzymes involved in steroid metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxoandrostan-17-yl acetate
  • 3-Oxoandrostan-17-yl propionate
  • 3-Oxoandrostan-17-yl undecanoate

Uniqueness

3-Oxoandrostan-17-yl benzoate is unique due to its specific ester group, which can influence its biological activity and pharmacokinetic properties. The benzoate ester provides distinct characteristics compared to other ester derivatives, such as increased lipophilicity and potential for different metabolic pathways.

Properties

IUPAC Name

(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,18,20-23H,8-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDZDAPCWHIIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859577
Record name 3-Oxoandrostan-17-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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